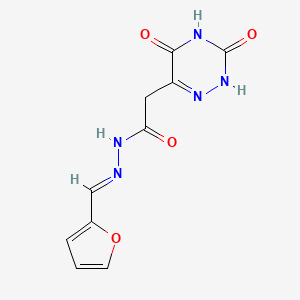
4-(ethylthio)-3-nitro-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of nitrogen-containing heterocyclic compounds, such as pyridine derivatives, have been of significant interest due to their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry. These compounds often exhibit unique physical and chemical properties due to the presence of heteroatoms, which influence their reactivity and bonding characteristics.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensation, nitration, and cyclization processes. For example, the synthesis of N-fused heterocyclic compounds, including pyridine derivatives, can be achieved via a five-component cascade reaction utilizing various starting materials in environmentally benign solvents (Hosseini & Bayat, 2019).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within a molecule. Structural analyses demonstrate how substituents influence the overall geometry and electronic distribution, affecting the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical behavior of heterocyclic compounds is influenced by their electronic structure and the presence of functional groups. For instance, nitration reactions of pyridine derivatives have been extensively studied, showcasing the directive influence of substituents on the regioselectivity of nitration (Hertog, Kolder, & Combe, 2010).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications of chemical compounds. These properties are determined by the molecular structure and can be significantly altered by minor modifications to the compound's chemical makeup.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including reactivity, stability, and electronic characteristics, are pivotal in their application development. Investigations into the optoelectronic properties of copolymers based on pyridine derivatives reveal the potential for applications in electrochromic devices and materials science (Ak et al., 2008).
Aplicaciones Científicas De Investigación
Efficient Synthesis of Heterocyclic Compounds
A study by Hosseini and Bayat (2019) highlights an efficient synthesis method for N-fused heterocyclic compounds via a five-component cascade reaction. This method involves the use of environmentally benign solvents and tolerates a wide variety of functional groups, offering a clean and straightforward approach to synthesizing complex heterocycles (H. Hosseini & M. Bayat, 2019).
Directive Influence of N-oxide Group in Nitration
Research by Hertog, Kolder, and Combe (2010) on the nitration of pyridine-N-oxide derivatives revealed the nitro-group's introduction into specific positions without being influenced by substituents like bromine atoms or ethoxy-groups. This finding emphasizes the role of the N-oxide group in directing nitration processes (H. J. Hertog, C. R. Kolder, & W. Combe, 2010).
Organic Photovoltaics Improvement
García et al. (2012) reported on the improvement of solar cell performance through the use of NiO(x) contact in small-molecule bulk-heterojunction organic photovoltaics. This modification resulted in increased power conversion efficiency, demonstrating the potential of certain chemical interactions in enhancing solar cell technologies (Andrés J. García et al., 2012).
Spectral and Electrochemical Studies
Li et al. (2013) conducted spectral, electrochemical, and structural studies on a nickel-4-pyridine-1,2-dithiolate system to understand the behavior of metal dithiolene compounds upon protonation and oxidation. Their findings contribute to the comprehension of electronic states and structural characteristics of dithiolene compounds (Xin-Yu Li et al., 2013).
Polymer-supported Systems for Catalytic Reactions
A study by Sivakumar and Phani (2011) introduced a new polymer-supported system for catalytic reactions, highlighting its activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This approach presents a novel method for immobilizing both the metal particle catalyst and the reagent on a polymer film (C. Sivakumar & K. Phani, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENEGHTKHVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)




![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)


![N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5518046.png)
![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
